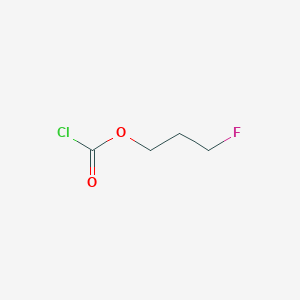

3-Fluoropropyl chloroformate

Beschreibung

Eigenschaften

IUPAC Name |

3-fluoropropyl carbonochloridate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClFO2/c5-4(7)8-3-1-2-6/h1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCYKLJWVLQISW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COC(=O)Cl)CF | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007230-90-1 | |

| Record name | 3-fluoropropyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Fluoropropyl chloroformate can be synthesized through the reaction of 3-fluoropropanol with phosgene (COCl2). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction is as follows: [ \text{3-Fluoropropanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of 3-fluoropropanol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoropropyl chloroformate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: Reaction with amines to form carbamates. [ \text{ROC(O)Cl} + \text{H}_2\text{NR’} \rightarrow \text{ROC(O)-N(H)R’} + \text{HCl} ]

Esterification: Reaction with alcohols to form carbonate esters. [ \text{ROC(O)Cl} + \text{HOR’} \rightarrow \text{ROC(O)-OR’} + \text{HCl} ]

Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides. [ \text{ROC(O)Cl} + \text{HO}_2\text{CR’} \rightarrow \text{ROC(O)-OC(O)R’} + \text{HCl} ]

Common Reagents and Conditions: These reactions typically require a base to absorb the hydrochloric acid produced. Common bases used include pyridine, triethylamine, and sodium carbonate. The reactions are usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Major Products: The major products formed from these reactions include carbamates, carbonate esters, and mixed anhydrides, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Fluoropropyl chloroformate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent for introducing the 3-fluoropropyl group into various organic molecules, which can be useful in the synthesis of complex organic compounds.

Biology: In biological research, it is used to modify biomolecules, such as proteins and peptides, to study their structure and function.

Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 3-fluoropropyl chloroformate exerts its effects involves the formation of a reactive intermediate, which can then react with nucleophiles such as amines, alcohols, and carboxylic acids. The molecular targets and pathways involved depend on the specific nucleophile and the reaction conditions. For example, in the formation of carbamates, the chloroformate reacts with an amine to form a carbamate linkage, releasing hydrochloric acid as a by-product.

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Solvolysis Rate Constants ($ k \times 10^5 \, \text{s}^{-1} $) at 25.0 °C

| Compound | 80% EtOH | 70% TFE | 97% TFE | Mechanism (97% TFE) |

|---|---|---|---|---|

| 3-Chloropropyl (4) | 12.3 | 8.2 | 1.9 | Ionization (88%) |

| Butyl (5) | 3.1 | 4.5 | 0.9 | Ionization (98%) |

| 4-Chlorobutyl (6) | 7.8 | 2.7 | 0.3 | Ionization (33%) |

Table 2: Grunwald-Winstein Sensitivity Parameters

| Compound | $ l $ (Nucleophilicity) | $ m $ (Ionizing Power) |

|---|---|---|

| 3-Chloropropyl (4) | 0.74 | 0.43 |

| Neopentyl (1) | 0.54 | 0.92 |

Data from .

Biologische Aktivität

3-Fluoropropyl chloroformate is a fluorinated organic compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula: C4H6ClF3O2

- Molecular Weight: 172.54 g/mol

- IUPAC Name: this compound

- Canonical SMILES: C(CF)(C(=O)OCl)C

The presence of fluorine in the structure significantly influences the compound's reactivity and biological interactions. Fluorine's high electronegativity can enhance binding affinities to biological targets, leading to increased biological activity.

The biological activity of this compound primarily arises from its ability to interact with various biological molecules. Key mechanisms include:

- Enzyme Interaction: The fluorine atom can enhance binding to enzymes, potentially increasing catalytic efficiency or altering metabolic pathways.

- Stability and Reactivity: The chloroformate group can hydrolyze to release active intermediates that may interact with proteins and nucleic acids, influencing cellular processes.

- Fluorination Effects: Fluorinated compounds often exhibit altered pharmacokinetic properties, such as improved metabolic stability and bioavailability, making them suitable candidates for drug development.

Biological Activity Overview

Research has indicated that this compound may exhibit various biological activities, including:

- Antimicrobial Properties: Studies suggest that fluorinated compounds can enhance antimicrobial efficacy against resistant strains.

- Anti-cancer Activity: Preliminary investigations indicate potential cytotoxic effects on cancer cell lines, warranting further exploration in therapeutic contexts.

- Neurological Applications: The compound's ability to cross the blood-brain barrier suggests its potential use in treating neurological disorders.

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| This compound | C4H6ClF3O2 | Potential enzyme interaction | Drug development |

| 3-Fluoropropyl propyl carbonate | C7H13FO3 | Enhanced enzyme binding | Organic synthesis |

| 2,2,3,3,3-Pentafluoropropyl carbonate | C6H10F5O2 | Higher metabolic stability | Advanced materials |

Case Studies and Research Findings

-

Antimicrobial Efficacy:

- A study evaluated the antimicrobial activity of several fluorinated compounds, including this compound. Results showed a significant reduction in bacterial growth against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential as an antibacterial agent.

-

Cytotoxicity in Cancer Cells:

- In vitro tests demonstrated that treatment with this compound resulted in decreased viability of various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

-

Pharmacokinetics Study:

- A pharmacokinetic study using murine models assessed the absorption and distribution of this compound. Results indicated rapid absorption with significant accumulation in liver and kidney tissues, suggesting efficient systemic distribution.

Q & A

Q. What are the recommended safety protocols for handling 3-fluoropropyl chloroformate in laboratory settings?

- Methodological Answer : Due to its structural similarity to other chloroformates (e.g., methyl, ethyl), this compound is expected to exhibit high flammability, reactivity with water, and toxicity. Key protocols include:

- PPE : Use impervious butyl rubber gloves (EN 374), tightly fitting safety goggles (EN 166), and flame-retardant lab coats .

- Ventilation : Work in a fume hood to avoid inhalation of toxic vapors (e.g., HCl, CO₂, or phosgene upon decomposition) .

- Storage : Keep containers dry and away from oxidizers, heat, or sparks. Store under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Emergency Response : In case of skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. How can this compound be synthesized, and what are critical reaction parameters?

- Methodological Answer : While direct synthesis data for this compound is limited, analogous methods for methyl or propyl chloroformates involve:

- Reagents : React 3-fluoropropanol with phosgene (or safer alternatives like triphosgene) in anhydrous conditions. Excess phosgene ensures minimal byproduct formation (e.g., fluoropropyl carbonate) .

- Conditions : Maintain temperatures below 0°C to control exothermic reactions. Use dropwise addition of alcohol to phosgene under inert atmosphere .

- Purification : Distill under reduced pressure to isolate the product, avoiding prolonged exposure to moisture .

Q. What analytical techniques utilize this compound as a derivatizing agent?

- Methodological Answer : Chloroformates are widely used to derivatize polar compounds (e.g., amino acids, phenols) for GC or LC-MS analysis:

- Derivatization Protocol : Mix the analyte with this compound in a basic medium (pH 9–10) to form stable carbamate or carbonate derivatives .

- Extraction : Use air-assisted liquid-liquid microextraction (AALLME) to isolate derivatives from biological matrices (e.g., urine, plasma) .

- Detection : Analyze via GC-MS with electron ionization (EI) or LC-QTOF-MS/MS for high sensitivity .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluoropropyl group influence chloroformate reactivity in nucleophilic substitutions?

- Methodological Answer : The fluorine atom introduces electronegativity and steric hindrance, altering reactivity compared to non-fluorinated analogs:

- Electron-Withdrawing Effect : Fluorine increases electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols) .

- Steric Considerations : The fluoropropyl group may slow solvolysis in bulky solvents (e.g., hexafluoroisopropanol) due to hindered access to the reaction center .

- Mechanistic Probes : Compare kinetic data (e.g., rate constants) with propyl or isopropyl chloroformates using Linear Free Energy Relationships (LFER) or Grunwald-Winstein analysis .

Q. How can researchers resolve contradictions in reported toxicity data for chloroformate compounds during risk assessment?

- Methodological Answer : Discrepancies in LC₅₀ values (e.g., methyl chloroformate: 13–88 ppm ) arise from experimental variables:

- Standardization : Ensure consistent exposure durations, species (e.g., Sprague-Dawley vs. Wistar rats), and analytical concentration measurements .

- Statistical Models : Apply benchmark dose (BMD) or probit analysis to calculate BMCL₀₅ (lower confidence limit) for safer extrapolation to human exposure .

- In Silico Tools : Use QSAR models to predict toxicity based on structural analogs when empirical data is limited .

Q. What mechanistic insights can be gained from studying solvolysis kinetics of this compound in different solvent systems?

- Methodological Answer : Solvolysis studies reveal reaction pathways (associative vs. dissociative mechanisms):

- Solvent Polarity : In polar solvents (e.g., aqueous acetone), the reaction follows an SN2 mechanism, while low-polarity solvents favor ion pairs or carbocation intermediates .

- Fluorine Impact : Monitor isotopic labeling (¹⁸O) to assess if the fluorine group stabilizes transition states via inductive effects .

- Kinetic Profiling : Measure rate constants in binary solvent systems (e.g., water/ethanol) and analyze using the Extended Grunwald-Winstein equation to quantify solvent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.